2-(2-fluorophenoxy)-N-(4-hydroxycyclohexyl)propanamide
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Overview
Description
2-(2-fluorophenoxy)-N-(4-hydroxycyclohexyl)propanamide is an organic compound that features a fluorinated phenoxy group and a hydroxycyclohexyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-fluorophenoxy)-N-(4-hydroxycyclohexyl)propanamide typically involves the reaction of 2-fluorophenol with a suitable propanamide derivative. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to deprotonate the phenol, followed by nucleophilic substitution with the propanamide derivative. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(2-fluorophenoxy)-N-(4-hydroxycyclohexyl)propanamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atom on the phenoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or other mild oxidizing agents.
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines, thiols, or alkoxides.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
2-(2-fluorophenoxy)-N-(4-hydroxycyclohexyl)propanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials with specific properties, such as enhanced thermal stability or chemical resistance.
Mechanism of Action
The mechanism of action of 2-(2-fluorophenoxy)-N-(4-hydroxycyclohexyl)propanamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved can vary and are often the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-chlorophenoxy)-N-(4-hydroxycyclohexyl)propanamide
- 2-(2-bromophenoxy)-N-(4-hydroxycyclohexyl)propanamide
- 2-(2-methylphenoxy)-N-(4-hydroxycyclohexyl)propanamide
Uniqueness
2-(2-fluorophenoxy)-N-(4-hydroxycyclohexyl)propanamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the metabolic stability, lipophilicity, and binding affinity of the compound, making it a valuable candidate for various applications.
Properties
Molecular Formula |
C15H20FNO3 |
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Molecular Weight |
281.32 g/mol |
IUPAC Name |
2-(2-fluorophenoxy)-N-(4-hydroxycyclohexyl)propanamide |
InChI |
InChI=1S/C15H20FNO3/c1-10(20-14-5-3-2-4-13(14)16)15(19)17-11-6-8-12(18)9-7-11/h2-5,10-12,18H,6-9H2,1H3,(H,17,19) |
InChI Key |
XPQONSOAEFSCNU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NC1CCC(CC1)O)OC2=CC=CC=C2F |
Origin of Product |
United States |
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